molecular formula C16H17N5O4 B8639415 3-Pyridinecarboxylic acid, 1-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)ethyl ester CAS No. 56021-87-5

3-Pyridinecarboxylic acid, 1-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)ethyl ester

Cat. No. B8639415
CAS RN: 56021-87-5
M. Wt: 343.34 g/mol
InChI Key: KZSJOCZJVZXQGN-UHFFFAOYSA-N
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Patent
US03975389

Procedure details

2.57 g of 8-α-chloroethylcaffeine are dissolved in 25 ml of anhydrous dimethylformamide, to which 2.98 g of dry potassium nicotinate are added. The mixture is heated under shaking at 100° C for 1 hour, then filtered off and the filtrate evaporated under reduced pressure. The residue, after washing with water, gives 3.1 g of slightly crude product which is purified by crystallization from 95% ethanol : m.p. (EtOH) 160° C. The monohydrochloride melts at 200°-210° C.
Name
8-α-chloroethylcaffeine
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:4]1[N:13]([CH3:14])[C:12]2[C:11](=[O:15])[N:9]([CH3:10])[C:8](=[O:16])[N:7]([CH3:17])[C:6]=2[N:5]=1)[CH3:3].[C:18]([O-:26])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[N:21][CH:20]=1.[K+]>CN(C)C=O>[C:18]([O:26][CH:2]([C:4]1[N:13]([CH3:14])[C:12]2[C:11](=[O:15])[N:9]([CH3:10])[C:8](=[O:16])[N:7]([CH3:17])[C:6]=2[N:5]=1)[CH3:3])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[N:21][CH:20]=1 |f:1.2|

Inputs

Step One
Name
8-α-chloroethylcaffeine
Quantity
2.57 g
Type
reactant
Smiles
ClC(C)C1=NC=2N(C(N(C)C(C2N1C)=O)=O)C
Name
Quantity
2.98 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)[O-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
under shaking at 100° C for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
WASH
Type
WASH
Details
The residue, after washing with water
CUSTOM
Type
CUSTOM
Details
gives 3.1 g of slightly crude product which
CUSTOM
Type
CUSTOM
Details
is purified by crystallization from 95% ethanol
CUSTOM
Type
CUSTOM
Details
m.p. (EtOH) 160° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CN=CC=C1)(=O)OC(C)C1=NC=2N(C(N(C)C(C2N1C)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.